Clinical Efficacy and Therapeutic Drug Monitoring (TDM) Targets in Blastomycosis
A 2023 retrospective cohort study of 80 patients with blastomycosis demonstrated that a combined therapeutic target of itraconazole and hydroxy-itraconazole serum concentrations >1.0 mcg/mL is essential for preventing treatment failure and mortality. While no difference in partial/complete response was observed between groups achieving the target via parent drug alone (97%) versus combined metabolite and parent (94%, p = 0.99), patients who remained subtherapeutic (<1.0 mcg/mL combined) exhibited significantly higher blastomycosis-related mortality (25% vs. 0% parent, p = 0.01) [1]. This finding directly refutes the assumption that monitoring itraconazole alone is sufficient, justifying the procurement of the OH-ITZ reference standard to accurately assess total active drug exposure [1].
| Evidence Dimension | Mortality due to blastomycosis |
|---|---|
| Target Compound Data | 3% mortality (combined ITZ + OH-ITZ >1.0 mcg/mL group) |
| Comparator Or Baseline | Itraconazole alone >1.0 mcg/mL: 0% mortality; Subtherapeutic (<1.0 mcg/mL combined): 25% mortality |
| Quantified Difference | Subtherapeutic group mortality 25% vs. 0% (p = 0.01); Combined group vs. Parent alone not statistically different for response but defines a necessary combined TDM threshold. |
| Conditions | Retrospective cohort review of patients ≥18 years with probable or proven Blastomyces infection receiving itraconazole therapy. |
Why This Matters
This study provides the clinical validation for requiring a combined ITZ+OH-ITZ TDM target (>1.0 mcg/mL) rather than ITZ alone, directly impacting laboratory assay design and reference standard procurement decisions.
- [1] Firkus D, et al. Does metabolite matter? Defining target itraconazole and hydroxy-itraconazole serum concentrations for blastomycosis. Mycoses. 2023. View Source
